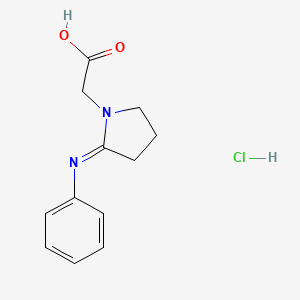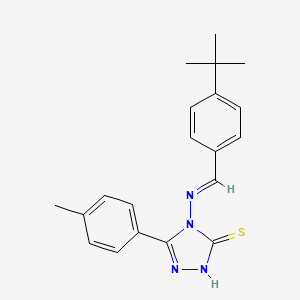![molecular formula C25H24Cl2N2O4 B11995440 N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B11995440.png)
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a methoxypropylamino carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of α,β-unsaturated carbonyl compounds, which are key building blocks in organic chemistry . The catalytic synthesis of these compounds has received significant attention, with carbonylation reactions being a prominent method .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and environmentally benign reagents is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents like sodium borohydride. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
N-((Z)-2-[5-(3,4-dichlorophenyl)-2-furyl]-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)-4-methylbenzamide can be compared with other similar compounds, such as α-amino carbonyl compounds These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Eigenschaften
Molekularformel |
C25H24Cl2N2O4 |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
N-[(Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C25H24Cl2N2O4/c1-16-4-6-17(7-5-16)24(30)29-22(25(31)28-12-3-13-32-2)15-19-9-11-23(33-19)18-8-10-20(26)21(27)14-18/h4-11,14-15H,3,12-13H2,1-2H3,(H,28,31)(H,29,30)/b22-15- |
InChI-Schlüssel |
DUAHCMVDVYNJOC-JCMHNJIXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NCCCOC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}hexanamide](/img/structure/B11995357.png)

![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11995370.png)

![(2E)-5-(3-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11995375.png)
![4-[(2,3-Dihydroxybenzylidene)amino]benzonitrile](/img/structure/B11995381.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11995384.png)

![Ethyl 7-(4-bromobenzoyl)-3-(4-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11995408.png)
![(2Z)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B11995418.png)
![3-Dodecyl-1-[2-(3-{2-[(dodecylcarbamoyl)amino]propan-2-yl}phenyl)propan-2-yl]urea](/img/structure/B11995424.png)
![3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B11995430.png)


